molecular formula C8H5ClN2O2 B6341839 3-Chloro-1H-indazole-6-carboxylic acid CAS No. 1086391-21-0

3-Chloro-1H-indazole-6-carboxylic acid

Cat. No.: B6341839
CAS No.: 1086391-21-0
M. Wt: 196.59 g/mol
InChI Key: JVAKHZOIUAECGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound . It is an important intermediate in medicinal chemistry, used for constructing active pharmaceutical molecules . The compound contains an indazole structural motif, which is found in several recently marketed drugs .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H5ClN2O2 . The InChI code for the compound is 1S/C8H5ClN2O2/c9-7-5-2-1-4 (8 (12)13)3-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.59 .

Scientific Research Applications

Antispermatogenic Activity

The synthesis of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, which are structurally similar to 3-Chloro-1H-indazole-6-carboxylic acid, has been studied for their effects on testicular weight and the inhibition of spermatogenesis. Some derivatives demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).

Pseudo-Cross-Conjugated Mesomeric Betaines

1.2-Dimethylindazolium-3-carboxylates, related to this compound, function as pseudo-cross-conjugated mesomeric betaines. These compounds decarboxylate on heating to produce intermediary N-heterocyclic carbenes of indazole (Schmidt et al., 2006).

Crystal Structure Studies

The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid, closely related to this compound, was studied. This research revealed that the crystal structure belongs to the triclinic space group and provided insights into the stability and bioactivity of the compound (Hu Yong-zhou, 2008).

Synthesis and Biological Activity

The synthesis and biological activity of N-substituted-3-chloro-2-azetidinones, which involve this compound derivatives, were explored. These compounds exhibited good to moderate antibacterial activity and were tested for antifungal activity (Chavan & Pai, 2007).

Future Directions

Indazole-containing heterocyclic compounds, including 3-Chloro-1H-indazole-6-carboxylic acid, have aroused great interest in recent years because of their wide variety of biological properties . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Properties

IUPAC Name

3-chloro-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAKHZOIUAECGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672250
Record name 3-Chloro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-21-0
Record name 3-Chloro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.